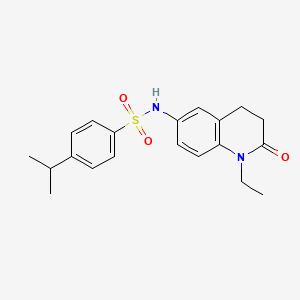

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as ETS-4 or TAK-659 and belongs to the class of kinase inhibitors.

Aplicaciones Científicas De Investigación

Inhibition of Enzymes

Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A), with specific compounds showing high selectivity and low inhibition constants against this enzyme. For instance, H-89, a closely related isoquinolinesulfonamide, has been shown to inhibit protein kinase A competitively against ATP, affecting processes such as neurite outgrowth in PC12 cells, which indicates its potential application in studying neural development and neurological disorders (Chijiwa et al., 1990).

Vasodilatory Activity

Certain N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have been synthesized and found to possess vasodilatory action, evaluated in terms of increases in arterial blood flow. This suggests their potential application in cardiovascular research and therapy (Morikawa et al., 1989).

Antimicrobial Activity

Derivatives of isoquinolinesulfonamide have shown significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents. For example, a study on novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates displayed higher antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).

Interaction with Carbonic Anhydrase

Isoquinolinesulfonamides have also been studied for their interaction with human carbonic anhydrases, indicating their potential in designing selective inhibitors for therapeutically relevant isozymes, such as those associated with cancer and neurological conditions (Mader et al., 2011).

Synthesis and Characterization

Research has focused on the synthesis, characterization, and evaluation of various derivatives of isoquinolinesulfonamides for their potential therapeutic applications. This includes studies on their structure-activity relationships, providing insights into their pharmacological profiles and mechanisms of action (Alqasoumi et al., 2010).

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-4-22-19-11-8-17(13-16(19)7-12-20(22)23)21-26(24,25)18-9-5-15(6-10-18)14(2)3/h5-6,8-11,13-14,21H,4,7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQAPDSYXYCTFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Methylthio)ethyl]piperazine dihydrochloride](/img/structure/B2536470.png)

![N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2536471.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide](/img/structure/B2536475.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2536478.png)

![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)

![N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2536489.png)

![4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2536490.png)

![Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide](/img/structure/B2536491.png)